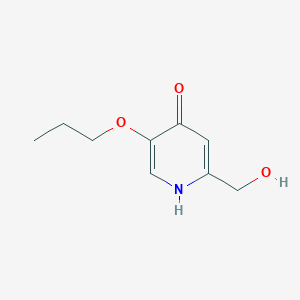

2-Hydroxymethyl-5-propoxy-pyridin-4-ol

Descripción

2-Hydroxymethyl-5-propoxy-pyridin-4-ol is a pyridine derivative characterized by three distinct substituents on its aromatic ring:

- Position 2: A hydroxymethyl group (-CH₂OH), contributing hydrogen-bonding capacity and polarity.

- Position 4: A hydroxyl group (-OH), enhancing acidity and solubility in polar solvents.

- Position 5: A propoxy group (-OCH₂CH₂CH₃), introducing lipophilicity and steric bulk.

Propiedades

Fórmula molecular |

C9H13NO3 |

|---|---|

Peso molecular |

183.20 g/mol |

Nombre IUPAC |

2-(hydroxymethyl)-5-propoxy-1H-pyridin-4-one |

InChI |

InChI=1S/C9H13NO3/c1-2-3-13-9-5-10-7(6-11)4-8(9)12/h4-5,11H,2-3,6H2,1H3,(H,10,12) |

Clave InChI |

OOMDPWYPCJYKSK-UHFFFAOYSA-N |

SMILES canónico |

CCCOC1=CNC(=CC1=O)CO |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Hydroxymethyl vs. Methoxy at Position 2

- (4-Methoxypyridin-2-yl)-methanol shares the hydroxymethyl group at position 2 but replaces the target’s hydroxyl at position 4 with methoxy (-OCH₃).

Propoxy vs. Shorter Alkoxy/Methyl Groups at Position 5

- 2-Methoxy-5-methylpyridin-3-ol substitutes position 5 with methyl (-CH₃), which lacks the ether oxygen and chain length of propoxy. This reduces steric hindrance and lipophilicity compared to the target compound.

- 3-Amino-5-methoxypyridin-4-ol•2HCl uses methoxy at position 5, offering shorter chain length and lower hydrophobicity than propoxy.

Hydroxyl at Position 4 vs. Other Substituents

- The hydroxyl group at position 4 distinguishes the target compound from analogs like 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol, which lacks substitution at position 4. This hydroxyl enhances acidity (pKa ~8–10 for pyridinols) and may improve metal-chelating capacity.

Hypothetical Property Implications

- Solubility : The target’s hydroxyl and hydroxymethyl groups favor aqueous solubility, counterbalanced by the propoxy group’s hydrophobicity.

- Acidity : Position 4 hydroxyl likely renders the compound more acidic than methoxy-substituted analogs.

- Bioactivity : Propoxy’s lipophilicity may enhance membrane permeability compared to shorter-chain derivatives.

Notes

Evidence Limitations: The Catalog of Pyridine Compounds (2017) provides structural data but lacks experimental properties (e.g., spectroscopic, thermodynamic).

Research Gaps : Experimental studies on solubility, stability, and bioactivity are needed to validate hypotheses derived from structural comparisons.

Diverse Substituent Effects: Minor changes in substituent position or chain length (e.g., methoxy vs. propoxy) can significantly alter physicochemical and biological profiles, warranting systematic investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.